Cas no 2229575-22-6 (2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride)

2-2-(Trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a trifluoromethyl-substituted pyridine core. This compound is valued for its reactivity as a sulfonylation reagent, enabling the introduction of the sulfonyl functional group into target molecules. The presence of the electron-withdrawing trifluoromethyl group enhances its stability and modulates its electronic properties, making it useful in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Its structural features allow for selective transformations, offering advantages in the synthesis of sulfonamides and other sulfonyl-containing intermediates. The compound is typically handled under controlled conditions due to its sensitivity to moisture.
2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride structure
2229575-22-6 structure
Product Name:2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride
CAS No:2229575-22-6
MF:C8H7ClF3NO2S
MW:273.659890413284
CID:6465773
PubChem ID:165885148
Update Time:2025-06-14

2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride
    • 2-[2-(trifluoromethyl)pyridin-3-yl]ethane-1-sulfonyl chloride
    • 2229575-22-6
    • EN300-1989834
    • Inchi: 1S/C8H7ClF3NO2S/c9-16(14,15)5-3-6-2-1-4-13-7(6)8(10,11)12/h1-2,4H,3,5H2
    • InChI Key: ZMHYNSPDBIIECK-UHFFFAOYSA-N
    • SMILES: ClS(CCC1=CC=CN=C1C(F)(F)F)(=O)=O

Computed Properties

  • Exact Mass: 272.9838118g/mol
  • Monoisotopic Mass: 272.9838118g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 55.4Ų

2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride Pricemore >>

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Additional information on 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride

Recent Advances in the Application of 2-2-(Trifluoromethyl)pyridin-3-ylethane-1-sulfonyl Chloride (CAS: 2229575-22-6) in Chemical Biology and Pharmaceutical Research

The compound 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride (CAS: 2229575-22-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This sulfonyl chloride derivative, characterized by the presence of a trifluoromethylpyridine moiety, serves as a critical intermediate in the synthesis of various bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its potential in targeted drug design, where its electrophilic sulfonyl chloride group enables efficient conjugation with nucleophilic residues in proteins or other biomolecules.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers utilized 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride as a key building block for the development of covalent inhibitors targeting SARS-CoV-2 main protease (Mpro). The study demonstrated that the compound's ability to form stable sulfonamide bonds with cysteine residues in the active site of Mpro significantly enhanced inhibitory potency. The resulting inhibitors exhibited nanomolar affinity and improved pharmacokinetic properties, underscoring the compound's utility in antiviral drug discovery.

Another notable application of this compound was reported in the field of cancer therapeutics. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its use in the synthesis of small-molecule inhibitors targeting protein tyrosine phosphatases (PTPs), a class of enzymes implicated in oncogenic signaling pathways. The trifluoromethylpyridine moiety was found to enhance membrane permeability and metabolic stability, while the sulfonyl chloride group facilitated selective covalent modification of the PTP active site. These findings suggest that 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride could serve as a valuable scaffold for the development of next-generation anticancer agents.

Beyond its applications in drug discovery, recent research has also investigated the compound's potential in chemical biology tools. A 2023 Nature Chemical Biology publication described its use in the design of activity-based probes (ABPs) for profiling sulfhydryl-containing enzymes in complex proteomes. The probes, derived from 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride, enabled highly specific labeling and identification of reactive cysteine residues across diverse enzyme families, providing new insights into enzyme function and regulation.

Despite these promising developments, challenges remain in optimizing the selectivity and reactivity of 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride-derived compounds. Recent computational studies, including molecular dynamics simulations and quantum mechanical calculations, have begun to elucidate the structural determinants of its reactivity, paving the way for rational design of more selective derivatives. Additionally, advances in synthetic methodologies have improved the scalability and purity of this compound, addressing previous limitations in large-scale production.

In conclusion, 2-2-(trifluoromethyl)pyridin-3-ylethane-1-sulfonyl chloride (CAS: 2229575-22-6) represents a versatile and valuable tool in modern chemical biology and pharmaceutical research. Its unique combination of structural features and reactivity continues to inspire innovative applications across multiple therapeutic areas, from infectious diseases to oncology. As research progresses, this compound is likely to play an increasingly important role in the development of covalent drugs and chemical probes, offering new opportunities for targeted therapeutic intervention.

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